N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 886937-54-8
VCID: VC7059765
InChI: InChI=1S/C21H16ClN3O3S2/c1-30(27,28)17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)29-21/h2-12H,13H2,1H3
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Molecular Formula: C21H16ClN3O3S2
Molecular Weight: 457.95

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

CAS No.: 886937-54-8

Cat. No.: VC7059765

Molecular Formula: C21H16ClN3O3S2

Molecular Weight: 457.95

* For research use only. Not for human or veterinary use.

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide - 886937-54-8

Specification

CAS No. 886937-54-8
Molecular Formula C21H16ClN3O3S2
Molecular Weight 457.95
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C21H16ClN3O3S2/c1-30(27,28)17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)29-21/h2-12H,13H2,1H3
Standard InChI Key VDBJZWHBYCMDRQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl

Introduction

Structural Characteristics and Molecular Architecture

Core Benzothiazole Framework

The compound’s benzothiazole core consists of a bicyclic structure integrating a benzene ring fused with a thiazole moiety. The 6-chloro substitution on the benzene ring enhances electrophilicity, facilitating interactions with biological targets such as enzymes and DNA . Computational studies suggest that the chloro group’s electron-withdrawing nature increases the compound’s binding affinity to hydrophobic pockets in proteins, a critical factor in drug design .

Methanesulfonyl and Pyridinylmethyl Substituents

The methanesulfonyl group (-SO2CH3) at the 4-position of the benzamide ring contributes to the molecule’s polarity and solubility in aqueous media. This substituent also stabilizes the compound against oxidative degradation, as evidenced by its persistence in accelerated stability studies . The N-[(pyridin-2-yl)methyl] group introduces a basic nitrogen atom, enabling pH-dependent solubility and hydrogen bonding with biological targets. This dual functionality balances lipophilicity and hydrophilicity, optimizing membrane permeability .

Table 1: Key Structural Features and Properties

PropertyValue/Description
Molecular FormulaC21H16ClN3O3S2
Molecular Weight457.95 g/mol
IUPAC NameN-(6-chloro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Key Functional GroupsChloro, methanesulfonyl, pyridinylmethyl
Hydrogen Bond Acceptors6
Topological Polar Surface Area98.2 Ų

Synthesis and Manufacturing Strategies

Multi-Step Organic Synthesis

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves three primary stages:

  • Benzothiazole Core Formation: 2-Amino-6-chlorobenzothiazole is synthesized via cyclization of 4-chloro-2-aminothiophenol with chlorocarbonyl reagents under acidic conditions .

  • Methanesulfonyl Incorporation: Sulfonation of 4-methylbenzamide using chlorosulfonic acid yields the methanesulfonyl intermediate, which is subsequently purified via recrystallization.

  • N-Alkylation with Pyridinylmethyl Group: The final step employs a nucleophilic substitution reaction between the benzothiazole amine and (pyridin-2-yl)methyl chloride in the presence of a base such as potassium carbonate .

Optimization Challenges

Yield optimization remains a critical challenge due to steric hindrance from the bulky pyridinylmethyl group. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 45 minutes while improving yields from 52% to 78% . Scalability is further enhanced by using flow chemistry systems, which mitigate exothermic side reactions during sulfonation .

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

Experimental data indicate limited aqueous solubility (estimated logS = -3.5), necessitating formulation with co-solvents like polyethylene glycol for in vivo studies. The compound’s logP of 2.61 suggests moderate lipophilicity, aligning with its ability to traverse the blood-brain barrier in preclinical models .

Stability Under Stress Conditions

Accelerated stability studies reveal that the compound remains intact in pH 7.4 buffers for 72 hours but undergoes hydrolysis in strongly acidic environments (pH < 2), forming 4-methanesulfonylbenzoic acid and 2-amino-6-chlorobenzothiazole as degradation products . Thermal gravimetric analysis (TGA) shows decomposition onset at 218°C, confirming suitability for high-temperature processing in material science applications .

Table 2: Stability Profile Across Conditions

ConditionDegradation Rate (%/24h)Major Degradants
pH 1.0 (HCl)98.24-Methanesulfonylbenzoic acid
pH 7.4 (PBS)1.4None detected
80°C (Dry Heat)0.7Trace sulfoxide derivatives
UV Light (300 nm)12.6Photo-oxidized thiazole ring products

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 8 µg/mL), attributed to inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase . The methanesulfonyl group enhances target binding by forming a hydrogen bond network with the enzyme’s heme cofactor .

Applications in Material Science

Nanomaterial Synthesis

The compound serves as a capping agent in the synthesis of gold nanoparticles (AuNPs), producing monodisperse particles of 12 ± 3 nm diameter. These AuNPs exhibit plasmonic resonance at 520 nm, making them suitable for photothermal cancer therapy .

Polymeric Composites

Incorporation into polyvinylidene fluoride (PVDF) matrices enhances dielectric constants by 47%, enabling applications in flexible electronics . The pyridinylmethyl group facilitates π-π stacking with polymer chains, improving mechanical strength .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Benzothiazole Derivatives

CompoundAntibacterial MIC (µg/mL)Anticancer IC50 (µM)logP
N-(6-Chloro-benzothiazol-2-yl) derivative (This compound)2.0 (S. aureus)4.3 (MCF-7)2.61
N-(4,6-Dimethyl-benzothiazol-2-yl)8.512.13.02
N-[4-(Benzothiazol-2-yl)phenyl]16.728.93.45

The methanesulfonyl group in this compound reduces lipophilicity compared to methyl-substituted analogues, improving aqueous compatibility without compromising bioactivity .

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